5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile
Overview
Description
5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile is a chemical compound with the IUPAC name this compound . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. The treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 . This enhances the electrophilicity of the cyano group in position 4, making it capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C10H7N3O/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,12H2 . The molecular weight of this compound is 185.19 .Chemical Reactions Analysis
Substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile differently reacts with nitrogen bases having different numbers of labile hydrogen atoms. Treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the oxazole ring remaining unchanged .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 241-245 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile has been a subject of interest in chemical research, particularly in the synthesis of various heterocyclic compounds. For instance, studies have shown the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles containing different substituents at the oxazole ring, leading to the formation of compounds with varied properties (Chumachenko et al., 2014). This compound's reactivity with different agents like hydrazine hydrate has also been explored to create new molecules, showcasing its versatility in synthetic chemistry (Shablykin et al., 2007).
Medicinal Chemistry and Anticancer Research
In the field of medicinal chemistry, this compound has been utilized in the synthesis of compounds with potential anticancer activities. A study demonstrated the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which showed growth inhibitory and cytostatic activities against cancer cell lines, highlighting their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Heterocyclic Chemistry
The compound has been a key player in heterocyclic chemistry. For example, its interaction with various agents led to the creation of new heterocyclic systems like oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, contributing significantly to the development of novel heterocyclic structures (Kornienko et al., 2014).
Advanced Material Synthesis
The versatility of this compound extends beyond medicinal applications, contributing to the development of advanced materials. Its role in the synthesis of corrosion inhibitors for metals is a notable example, where derivatives of this compound have been used to prevent metal corrosion, indicating its potential in industrial applications (Verma et al., 2015).
Mechanism of Action
Target of Action
It’s known that oxazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that the electrophilicity of the cyano group in position 4 can be enhanced, making it capable of reacting with various nucleophiles .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 241-245°c , which may influence its bioavailability.
Result of Action
Some oxazole derivatives have shown considerable antiviral activity against the human cytomegalovirus (hcmv) in vitro .
properties
IUPAC Name |
5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECGNZOODXJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291387 | |
Record name | 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5098-18-0 | |
Record name | NSC75206 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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